

AZD-8055: A Technical Guide to its Selectivity Profile Against PI3K Isoforms

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Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969

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Introduction

AZD-8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It exerts its activity by targeting both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[2] A key characteristic of **AZD-8055** is its remarkable selectivity for mTOR over the highly homologous phosphoinositide 3-kinase (PI3K) family of lipid kinases. This technical guide provides an in-depth analysis of the selectivity profile of **AZD-8055** against PI3K isoforms, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile

AZD-8055 demonstrates a high degree of selectivity for mTOR, with significantly lower potency against all Class I PI3K isoforms. The compound has been reported to be approximately 1,000-fold more selective for mTOR than for PI3K α , PI3K β , PI3K γ , and PI3K δ . [1][4][5][6] This high selectivity is a critical attribute, as it minimizes off-target effects related to the inhibition of PI3K signaling, which can be advantageous in a therapeutic context. The inhibitory activities are summarized in the table below.

Kinase Target	IC50 (nM)	Fold Selectivity (vs. mTOR)
mTOR (full length)	0.8	1
mTOR (truncated)	0.13	-
PI3K α	>10,000	>12,500
PI3K β	>10,000	>12,500
PI3K γ	>10,000	>12,500
PI3K δ	>10,000	>12,500

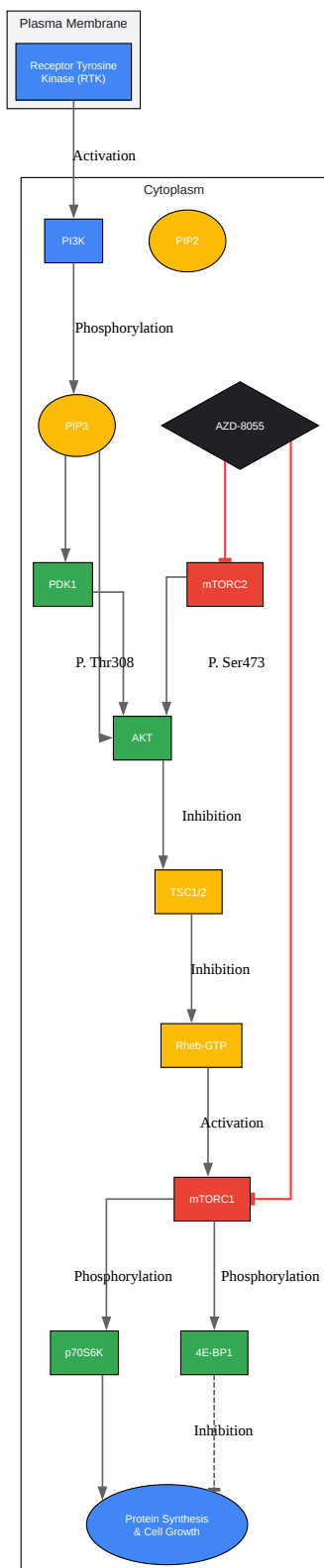
Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)

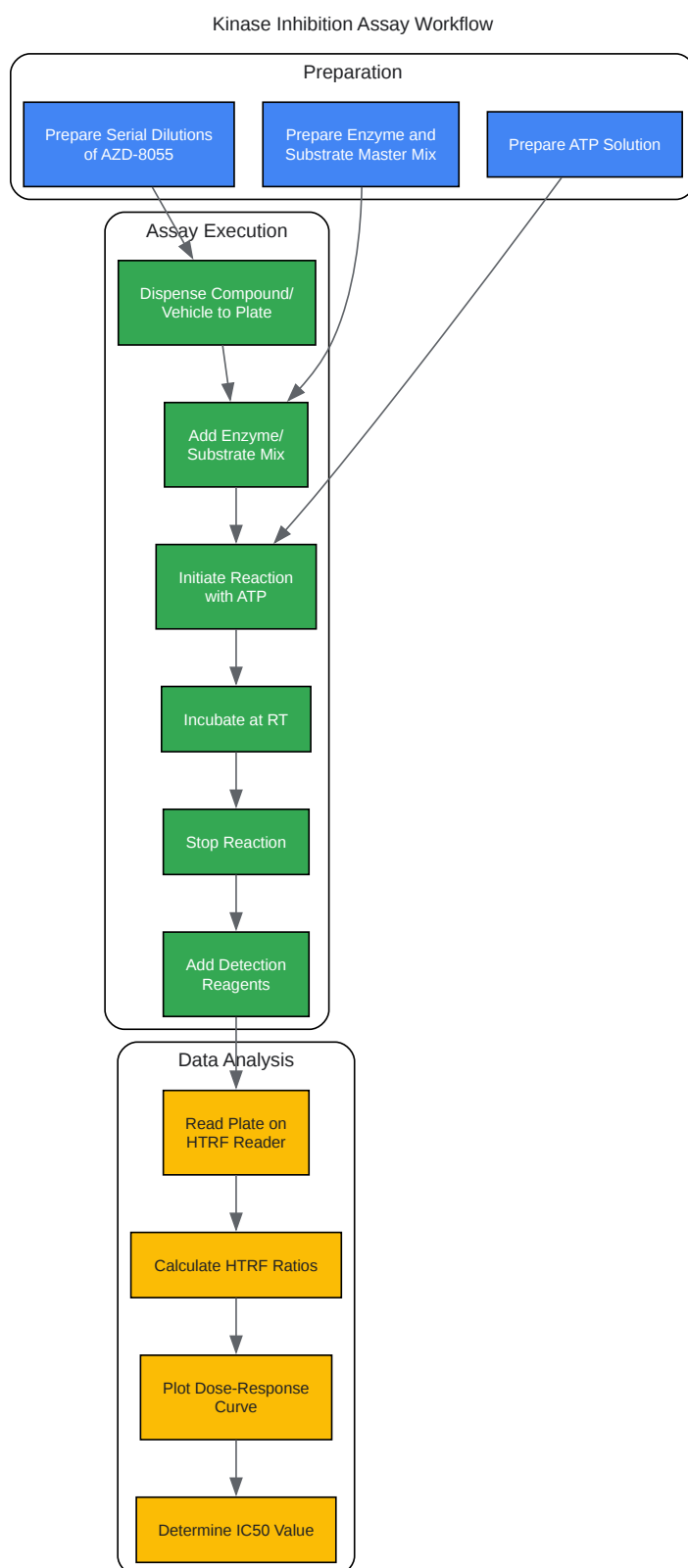
Furthermore, counterscreening of **AZD-8055** against a large panel of 260 different kinases has shown no significant activity at concentrations up to 10 μ M, further underscoring its high specificity.[\[1\]](#)

Signaling Pathway

AZD-8055 inhibits both mTORC1 and mTORC2 complexes. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, resulting in the suppression of protein synthesis. The inhibition of mTORC2 blocks the phosphorylation of AKT at Serine 473, which is a key step in the full activation of AKT. This dual inhibition effectively shuts down the PI3K/AKT/mTOR signaling pathway.

PI3K/AKT/mTOR Signaling Pathway and AZD-8055 Inhibition





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